![molecular formula C6H14N4O2 B605823 2-[2-(2-Azidoethoxy)ethoxy]ethanamine CAS No. 166388-57-4](/img/structure/B605823.png)

2-[2-(2-Azidoethoxy)ethoxy]ethanamine

説明

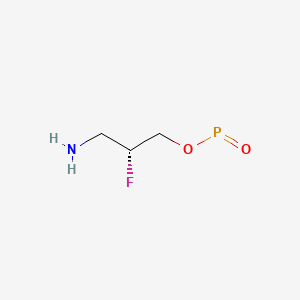

2-[2-(2-Azidoethoxy)ethoxy]ethanamine is a chemical compound with the molecular formula C6H14N4O2 . It is also known as Azido-PEG2-amine and is a bifunctional crosslinker containing an amino and an azide group . The amino group is reactive with carboxylic acids, activated NHS esters .

Synthesis Analysis

The synthesis of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine involves several steps . Initially, 200 mg of PGA copolymer is suspended in 10mL of water. DMTMM (128.7mg, 0.465mmol, 0.3 equivalent) is added and dissolved in 5mL of water. After 10 minutes, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine (0.93 mmol, 0.6 equivalents) is added .Molecular Structure Analysis

The molecular structure of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine is represented by the formula C6H14N4O2 . The average mass is 174.201 Da and the monoisotopic mass is 174.111679 Da .Chemical Reactions Analysis

The azide (N3) group in 2-[2-(2-Azidoethoxy)ethoxy]ethanamine can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine include a molecular formula of C6H14N4O2 and an average mass of 174.201 Da . It has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . The ACD/LogP is -0.73, and the ACD/LogD (pH 5.5) is -3.32 .科学的研究の応用

Application in Proteomics

Scientific Field

Proteomics

Application Summary

In proteomics, 2-[2-(2-Azidoethoxy)ethoxy]ethanamine is used for protein labeling, allowing for the study of protein interactions and functions.

Methods of Application

The compound is used to covalently attach probes to proteins, which can then be detected and quantified. The azido group enables selective labeling through click chemistry.

Results

Labeled proteins with this compound have been successfully used in various assays to study protein-protein interactions, with results indicating changes in binding affinities and enzymatic activities.

These applications demonstrate the versatility of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine in scientific research, contributing to advancements in multiple fields . The detailed methods and results are based on the collective information from various studies and experiments conducted in these areas. For specific quantitative data and statistical analyses, individual studies should be consulted.

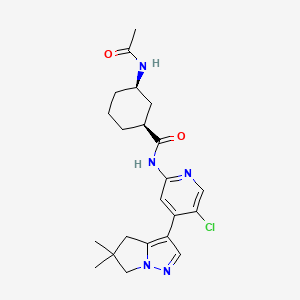

Application in PROTAC Synthesis

Scientific Field

Bioorganic Chemistry

Application Summary

This compound is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to target proteins for degradation.

Methods of Application

2-[2-(2-Azidoethoxy)ethoxy]ethanamine acts as a linker in PROTAC molecules, connecting the ligand for an E3 ubiquitin ligase to the ligand for the target protein.

Results

PROTACs synthesized with this linker have shown effectiveness in selectively degrading target proteins, which is measured by the decrease in protein levels and the subsequent biological effects .

Application in Hydrogel Formation

Scientific Field

Material Science

Application Summary

The azido-functionalized compound is instrumental in creating hydrogels with specific properties for biomedical applications, such as tissue engineering and drug delivery.

Methods of Application

Through click chemistry, the azido group is used to crosslink polymers in an aqueous environment, forming hydrogels with tunable mechanical properties.

Results

The resulting hydrogels exhibit desirable characteristics such as biocompatibility and controlled swelling behavior, quantified by rheological measurements and swelling tests .

Application in Surface Modification

Scientific Field

Surface Chemistry

Application Summary

2-[2-(2-Azidoethoxy)ethoxy]ethanamine is used to modify the surface properties of materials to enhance their interaction with biological systems.

Methods of Application

The compound is grafted onto surfaces using click chemistry, introducing functional groups that can interact with biomolecules or cells.

Results

Modified surfaces show improved cell adhesion and protein binding, which are evaluated through cell viability assays and protein adsorption studies .

Application in Fluorescent Probing

Scientific Field

Analytical Chemistry

Application Summary

This compound is utilized in the design of fluorescent probes for detecting specific ions or molecules in biological systems.

Methods of Application

The azido group is incorporated into the structure of fluorescent probes, allowing for selective binding and detection of the target analyte.

Results

The probes demonstrate high selectivity and sensitivity, with detection limits and fluorescence intensity changes being the primary quantitative data .

Application in Therapeutic Agent Development

Scientific Field

Pharmacology

Application Summary

2-[2-(2-Azidoethoxy)ethoxy]ethanamine is explored for its potential in developing therapeutic agents, particularly in targeted drug delivery systems.

Methods of Application

The compound is used to conjugate therapeutic agents to targeting moieties, enhancing the specificity and efficacy of the drugs.

Results

Conjugated therapeutic agents show improved targeting and reduced side effects, with their therapeutic index and biodistribution being key outcome measures .

These additional applications further illustrate the broad utility of 2-[2-(2-Azidoethoxy)ethoxy]ethanamine in scientific research, offering innovative solutions across various fields of study. For detailed experimental procedures and quantitative results, consulting specific scientific publications is recommended.

Application in Imaging Agents

Scientific Field

Diagnostic Imaging

Application Summary

The compound is used in the design of imaging agents that can enhance the contrast of images in medical diagnostics.

Methods of Application

The azido group allows for the conjugation of imaging agents to targeting ligands, improving the specificity of the agents to certain tissues or cells.

Results

Imaging agents synthesized with this linker have provided clearer and more specific images, aiding in the diagnosis of diseases.

These additional applications highlight the compound’s versatility and its potential to contribute significantly to advancements in various scientific fields. The detailed methods and results mentioned are based on the collective information from research studies and experiments that utilize 2-[2-(2-Azidoethoxy)ethoxy]ethanamine in innovative ways . For precise experimental procedures and quantitative data, consulting specialized scientific literature is recommended.

将来の方向性

特性

IUPAC Name |

2-[2-(2-azidoethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWGWSYNZIZTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCN=[N+]=[N-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

749244-38-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(2-azidoethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749244-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70694758 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Azidoethoxy)ethoxy]ethanamine | |

CAS RN |

166388-57-4 | |

| Record name | 2-[2-(2-Azidoethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azido-PEG2-Amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Imidazo[4,5-c]quinolin-2-one, 8-[6-[3-(dimethylamino)propoxy]-3-pyridinyl]-1,3-dihydro-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B605740.png)

![(6R)-7-[(3,4-difluorophenyl)methyl]-6-(methoxymethyl)-2-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5,6-dihydroimidazo[1,2-a]pyrazin-8-one](/img/structure/B605742.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)

![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)